2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide
Overview
Description
The compound “2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide” is a complex organic molecule. It contains a bromine atom attached to a butanamide group (a four-carbon chain with an amide functional group at one end). This is connected to a phenyl ring (a six-carbon ring) which is substituted with fluorine atoms and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the bromine atom, and the amide group. The fluorine atoms and the trifluoromethyl group attached to the phenyl ring would significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom could potentially be replaced in a substitution reaction. The amide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and the trifluoromethyl group could make the compound relatively nonpolar and could affect its solubility in different solvents .Scientific Research Applications
Relay Propagation of Crowding
Research by Schlosser et al. (2006) explores the steric effects of the trifluoromethyl group, emphasizing its role as an emitter and transmitter of steric pressure. This study provides insights into the selective metalation of compounds including [2-bromo-4-(trifluoromethyl)phenyl]silane, illustrating the complex interactions in chemical structures similar to 2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Fluorescence Emission in Nanoparticles
Fischer, Baier, and Mecking (2013) demonstrate the use of polyfluorene building blocks, including bromo-functionalized compounds, in the creation of brightly emitting nanoparticles. This research is relevant for understanding the fluorescence characteristics of compounds with structural similarities to this compound (Fischer, Baier, & Mecking, 2013).
Synthesis and Molecular Structure Analysis
Kulai and Mallet-Ladeira (2016) synthesized and analyzed a compound structurally related to this compound, providing insights into its molecular structure and potential as a fluorescent ATRP initiator (Kulai & Mallet-Ladeira, 2016).
Metalation of Halobenzotrifluorides
Research on the metalation of bromo(trifluoromethyl)benzenes, as studied by Mongin, Desponds, and Schlosser (1996), provides a fundamental understanding of the chemical behavior of bromo-substituted phenyl compounds, which is crucial for comprehending the reactivity of this compound (Mongin, Desponds, & Schlosser, 1996).
Enhanced Fluorescence with Polyfluorenes
The development of polyfluorene-based nanoparticles that exhibit bright fluorescence, as discussed by Ye et al. (2015), is relevant for understanding the fluorescence properties of structurally similar compounds to this compound (Ye, Larda, Li, Manglik, & Prosser, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF7NO/c1-2-3(12)10(21)20-9-7(15)5(13)4(11(17,18)19)6(14)8(9)16/h3H,2H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZHYHUFADSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154052 | |
Record name | Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365964-09-5 | |
Record name | Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801154052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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